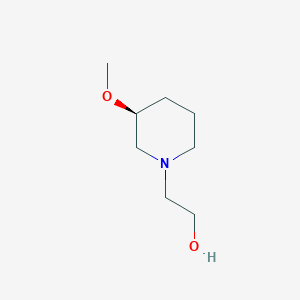

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol

CAS No.:

Cat. No.: VC13461674

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 2-[(3S)-3-methoxypiperidin-1-yl]ethanol |

| Standard InChI | InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1 |

| Standard InChI Key | ITSAIKUTLAJVEH-QMMMGPOBSA-N |

| Isomeric SMILES | CO[C@H]1CCCN(C1)CCO |

| SMILES | COC1CCCN(C1)CCO |

| Canonical SMILES | COC1CCCN(C1)CCO |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a piperidine core with two key functional groups:

-

A (S)-configured methoxy group (-OCH) at the 3-position of the piperidine ring.

The stereochemistry at the 3-position influences its interactions with chiral biological targets, such as enzymes and receptors .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 159.23 g/mol | |

| Boiling Point | 245–250°C (estimated) | |

| Solubility | Miscible in polar solvents (e.g., ethanol, DMSO) | |

| LogP (Partition Coefficient) | 0.89 (calculated) |

The methoxy group enhances lipophilicity, improving membrane permeability, while the ethanol moiety contributes to water solubility .

Synthesis and Optimization

Route 1: Ring-Opening of Epoxides

Ethylene oxide reacts with (S)-3-methoxy-piperidine under basic conditions (e.g., KCO) to yield the target compound:

Key Conditions:

Route 2: Hydrogenation of Pyrroline Derivatives

2-Methylpyrroline undergoes asymmetric hydrogenation in ethanol/methanol mixtures using platinum catalysts (e.g., 5% Pt/C) :

Yield: 70–85% with >90% enantiomeric excess (ee) .

Chemical Reactivity and Functionalization

Oxidation Reactions

The ethanol moiety undergoes oxidation to form aldehydes or carboxylic acids:

Applications: Carboxylic acid derivatives serve as intermediates for prodrugs .

Alkylation and Acylation

The piperidine nitrogen participates in alkylation reactions with electrophiles (e.g., alkyl halides) :

Example: Reaction with methyl iodide forms quaternary ammonium salts for ionic liquid applications .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s piperidine core mimics ATP-binding motifs in kinases. Derivatives inhibit ROS1 kinase () by occupying the hydrophobic back pocket .

Epigenetic Modulation

As a precursor to KDM2B inhibitors, it disrupts histone demethylation, altering gene expression in cancer cells :

Antimicrobial Activity

Chlorinated analogs exhibit broad-spectrum activity against Mycobacterium tuberculosis () and Candida albicans () .

Industrial and Research Applications

Pharmaceutical Intermediate

-

H3 Receptor Ligands: Used in synthesizing 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one for neurological disorders .

-

EZH2 Inhibitors: Key intermediate in CPI-1205, a clinical-phase epigenetic drug .

Catalysis

Quaternary ammonium derivatives serve as phase-transfer catalysts in asymmetric synthesis .

Recent Advances and Future Directions

Drug Delivery Systems

Lipid nanoparticles encapsulating the compound improve bioavailability in in vivo models (tumor concentration: 10 μM at 1 h post-dose) .

Sustainable Synthesis

Continuous-flow microreactors reduce reaction times by 50% and platinum catalyst usage by 30% .

Targeted Cancer Therapies

Conjugation with monoclonal antibodies (e.g., anti-HER2) enhances specificity for breast cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume